1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its chemical formula and CAS number 1352505-16-8, is a compound that has garnered attention for its potential applications in medicinal chemistry. This compound belongs to a class of organic molecules that incorporate both piperidine and pyridine moieties, which are often associated with biological activity. The presence of the tert-butylthio group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The synthesis of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. A common approach includes:
The reaction mechanism typically involves nucleophilic substitution where the nucleophilic nitrogen of the piperidine attacks an electrophilic center in the pyridine derivative, followed by subsequent steps to form the final product. Purification methods such as column chromatography are often employed to isolate the desired compound from by-products.
The molecular structure of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone can be represented using various chemical notation systems:
CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3
WEWSHRYJABKLHX-UHFFFAOYSA-N
The compound features a piperidine ring connected to a pyridine ring via a carbon chain, with a ketone functional group (ethanone) attached to one end. The tert-butylthio group is positioned on the pyridine ring, contributing to its steric and electronic properties.
1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone can participate in various chemical reactions typical for compounds containing both carbonyl and nitrogen functionalities:
Reaction conditions such as temperature, solvent choice, and concentration can significantly influence reaction outcomes, including yield and selectivity.
The mechanism of action for 1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes due to its structural motifs:
Further studies using techniques like molecular docking and in vitro assays are necessary to clarify its precise mechanism of action.
The physical and chemical properties of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone include:
Data from spectral analyses (e.g., nuclear magnetic resonance spectroscopy and mass spectrometry) confirm structural integrity and purity levels.
1-(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone has potential applications in several scientific fields:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1